
(5-Isopropyl-1H-pyrrol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Isopropyl-1H-pyrrol-2-yl)methanamine is an organic compound with the molecular formula C8H14N2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-1H-pyrrol-2-yl)methanamine typically involves the reaction of 5-isopropylpyrrole with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The general reaction scheme is as follows:
Starting Materials: 5-Isopropylpyrrole, Formaldehyde, Ammonia
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The 5-isopropylpyrrole is first dissolved in a suitable solvent, such as ethanol. Formaldehyde and ammonia are then added to the solution, followed by the addition of the acid catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by neutralizing the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Isopropyl-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives with altered functional groups.
Substitution: Formation of N-substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Isopropyl-1H-pyrrol-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of (5-Isopropyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: The parent compound of (5-Isopropyl-1H-pyrrol-2-yl)methanamine, used in various chemical syntheses.
Pyrrolidine: A saturated derivative of pyrrole, commonly used in medicinal chemistry.
Pyrrole-2-carboxylic acid: An oxidized derivative of pyrrole with applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of the isopropyl group and the methanamine functionality, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2 |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(5-propan-2-yl-1H-pyrrol-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,10H,5,9H2,1-2H3 |
InChI-Schlüssel |
NZAWDQGJJRSWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



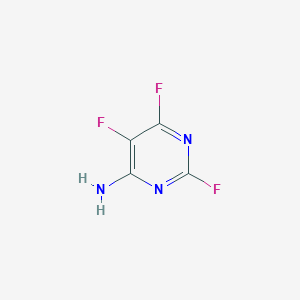
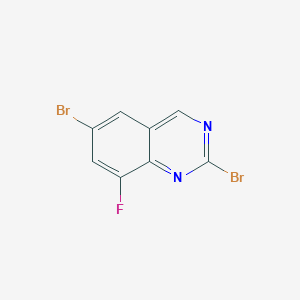




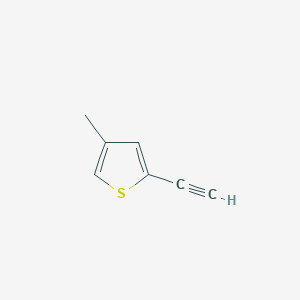
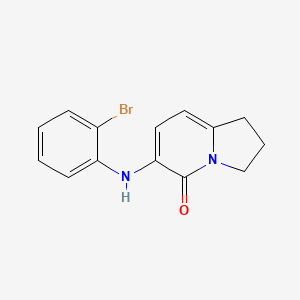
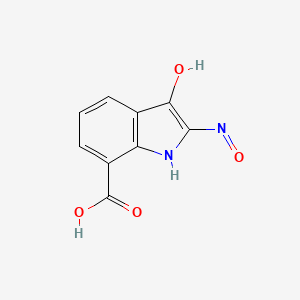
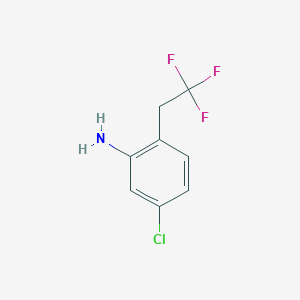

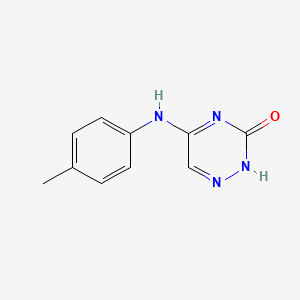
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
